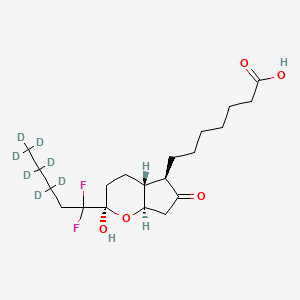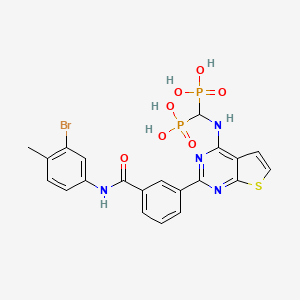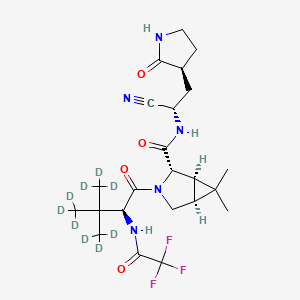
Nirmatrelvir-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nirmatrelvir-d9 is a deuterated analog of Nirmatrelvir, an antiviral medication developed by Pfizer. Nirmatrelvir is a potent and selective inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease, used in combination with ritonavir to treat COVID-19 . The deuterated version, this compound, incorporates deuterium atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nirmatrelvir-d9 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically involves:
- Formation of the lactam ring.
- Introduction of the P1 and P4 groups.
- Deuteration of specific positions to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of flow chemistry strategies and multicomponent reactions to improve yield and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: Nirmatrelvir-d9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs with enhanced stability .
Aplicaciones Científicas De Investigación
Nirmatrelvir-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the effects of deuteration on chemical stability and reactivity.
Biology: Investigated for its potential to inhibit viral proteases and other biological targets.
Medicine: Used in the development of antiviral therapies, particularly for COVID-19.
Industry: Employed in the production of stable isotopes for various applications
Mecanismo De Acción
Nirmatrelvir-d9 exerts its effects by inhibiting the main protease of SARS-CoV-2, which is essential for viral replication. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. The incorporation of deuterium atoms enhances the compound’s metabolic stability, allowing for prolonged activity .
Comparación Con Compuestos Similares
Nirmatrelvir-d9 is unique compared to other similar compounds due to its deuterated nature, which provides enhanced metabolic stability and pharmacokinetic properties. Similar compounds include:
Nirmatrelvir: The non-deuterated version with similar antiviral activity.
Remdesivir: An RNA-dependent RNA polymerase inhibitor used to treat COVID-19.
Favipiravir: An antiviral drug that inhibits viral RNA polymerase.
Umifenovir: An antiviral drug that inhibits viral entry into host cells
This compound stands out due to its improved stability and potential for enhanced therapeutic efficacy.
Propiedades
Fórmula molecular |
C23H32F3N5O4 |
|---|---|
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-6,6-dimethyl-3-[(2S)-4,4,4-trideuterio-3,3-bis(trideuteriomethyl)-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1/i1D3,2D3,3D3 |
Clave InChI |
LIENCHBZNNMNKG-JOEHZSTFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([C@@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C2(C)C)NC(=O)C(F)(F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
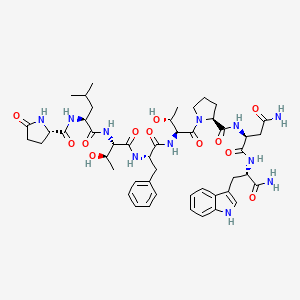
![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)
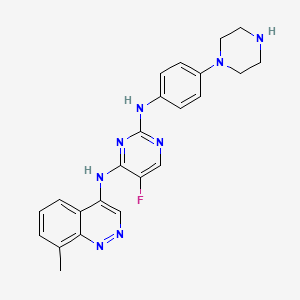

![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)

